5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylisoxazole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-(tert-butyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the desired isoxazole compound. The reaction conditions often include the use of a base such as pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3,4-dimethylisoxazole: Lacks the tert-butyl group, which may affect its chemical and biological properties.
5-(3-Methylphenyl)-3,4-dimethylisoxazole: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
Uniqueness
The presence of the tert-butyl group in 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
61314-45-2 |
---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5-(3-tert-butylphenyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-7-6-8-13(9-12)15(3,4)5/h6-9H,1-5H3 |
InChI Key |
AEANMXORSYLNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC(=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.